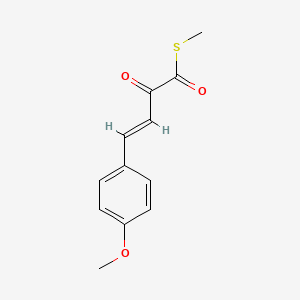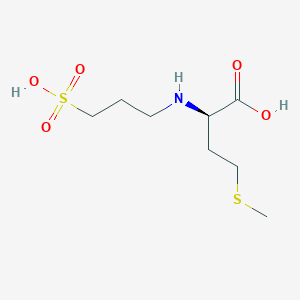
N-(3-Sulfopropyl)-D-methionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Sulfopropyl)-D-methionine: is a zwitterionic compound that belongs to the class of sulfobetaines. It is characterized by the presence of both positive and negative charges within the same molecule, which imparts unique properties such as high solubility in water and biocompatibility. This compound is of significant interest in various fields, including chemistry, biology, and materials science, due to its versatile applications and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Sulfopropyl)-D-methionine typically involves the reaction of D-methionine with 1,3-propane sultone. The reaction is carried out in an aqueous medium under controlled conditions to ensure high yield and purity. The process involves the nucleophilic attack of the amino group of D-methionine on the sultone ring, leading to the formation of the sulfopropyl group attached to the nitrogen atom .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-Sulfopropyl)-D-methionine undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The sulfopropyl group can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(3-Sulfopropyl)-D-methionine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is used in the study of protein interactions and as a stabilizing agent for enzymes.
Industry: this compound is used in the production of hydrogels, which have applications in wound dressings, contact lenses, and drug delivery
Mécanisme D'action
The mechanism of action of N-(3-Sulfopropyl)-D-methionine involves its interaction with various molecular targets. The sulfopropyl group imparts a high degree of solubility and biocompatibility, allowing the compound to interact with proteins and other biomolecules. The zwitterionic nature of the compound helps in stabilizing proteins and preventing aggregation. The specific pathways and molecular targets depend on the application and the biological system in which the compound is used .
Comparaison Avec Des Composés Similaires
Poly(N-3-sulfopropylaniline): A water-soluble conjugated polymer with similar sulfopropyl functionality.
10-(3-Sulfopropyl)acridinium betaine: Another sulfobetaine with applications in fluorescence and sensing.
Uniqueness: N-(3-Sulfopropyl)-D-methionine is unique due to its specific combination of the methionine moiety and the sulfopropyl group, which imparts distinct chemical and biological properties. Its high solubility, biocompatibility, and ability to stabilize proteins make it particularly valuable in biomedical and industrial applications .
Propriétés
Numéro CAS |
819864-28-3 |
|---|---|
Formule moléculaire |
C8H17NO5S2 |
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
(2R)-4-methylsulfanyl-2-(3-sulfopropylamino)butanoic acid |
InChI |
InChI=1S/C8H17NO5S2/c1-15-5-3-7(8(10)11)9-4-2-6-16(12,13)14/h7,9H,2-6H2,1H3,(H,10,11)(H,12,13,14)/t7-/m1/s1 |
Clé InChI |
HZLYPYGOLGOPPV-SSDOTTSWSA-N |
SMILES isomérique |
CSCC[C@H](C(=O)O)NCCCS(=O)(=O)O |
SMILES canonique |
CSCCC(C(=O)O)NCCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[2,3-b]pyridine, 4,5-dichloro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12524798.png)
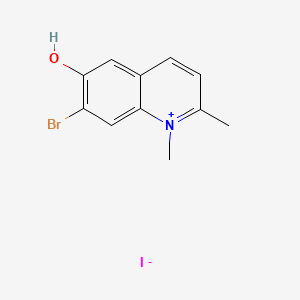
![2-(4'-Fluoro-6-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12524805.png)
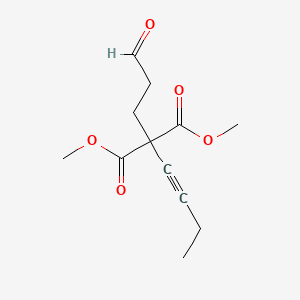
![1-Oxa-8-azaspiro[4.5]decane-2-acetic acid, 8-(phenylmethyl)-, methyl ester](/img/structure/B12524819.png)
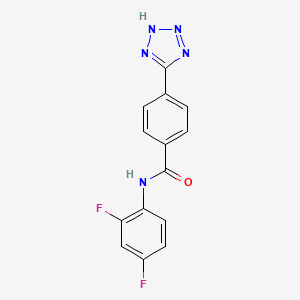
![2,6-Bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol](/img/structure/B12524827.png)
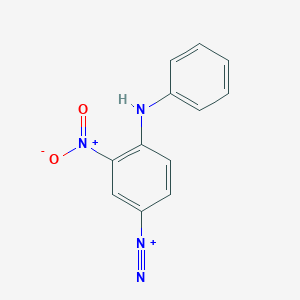
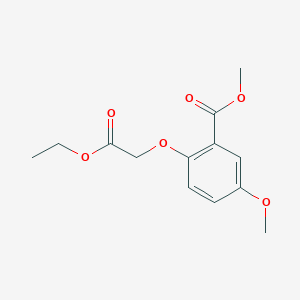
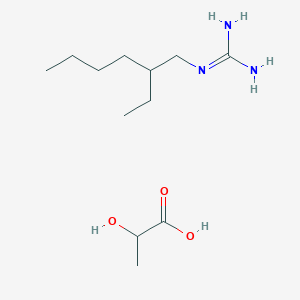
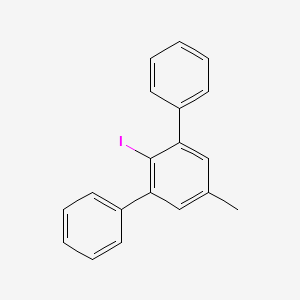
![1,1'-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene)](/img/structure/B12524847.png)
